molecular formula C10H13FO4S B8441146 2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate CAS No. 221194-64-5

2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate

Cat. No.: B8441146
CAS No.: 221194-64-5
M. Wt: 248.27 g/mol
InChI Key: JZFYIMYFLGZLLG-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate is an organic compound with the molecular formula C10H13FO4S. This compound is characterized by the presence of a fluorophenyl group attached to a methoxyethyl chain, which is further connected to a methanesulfonate group. It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate typically involves the reaction of 2-(4-fluorophenyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

2-(4-fluorophenyl)ethanol+methanesulfonyl chloride2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate\text{2-(4-fluorophenyl)ethanol} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 2-(4-fluorophenyl)ethanol+methanesulfonyl chloride→2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Oxidation and reduction: The fluorophenyl group can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield 2-(4-fluorophenyl)ethanol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or amines.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include alcohols or alkanes.

Scientific Research Applications

2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the attack of nucleophiles on the electrophilic carbon atom. This property makes it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)ethanol: This compound is a precursor in the synthesis of 2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate and shares similar structural features.

    4-fluorophenyl methanesulfonate: This compound has a similar functional group but lacks the methoxyethyl chain.

    2-(4-fluorophenyl)ethylamine: This compound has an amine group instead of a methoxyethyl chain, leading to different reactivity and applications.

Uniqueness

This compound is unique due to its combination of a fluorophenyl group and a methoxyethyl chain, which imparts specific reactivity and makes it suitable for a variety of synthetic applications. Its ability to undergo nucleophilic substitution reactions with high efficiency sets it apart from other similar compounds.

Properties

CAS No.

221194-64-5

Molecular Formula

C10H13FO4S

Molecular Weight

248.27 g/mol

IUPAC Name

2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate

InChI

InChI=1S/C10H13FO4S/c1-16(12,13)15-7-6-14-8-9-2-4-10(11)5-3-9/h2-5H,6-8H2,1H3

InChI Key

JZFYIMYFLGZLLG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(4-fluorobenzyloxy)-ethanol (5.11 g, 30.0 mmol, from step (i) above) in methylene chloride (60 mL) was cooled to −10° C. Triethylamine (5.0 mL, 36 mmol) was added followed by methanesulfonyl chloride (3.78 g, 33.0 mmol) and the reaction mixture was stirred at −5° C. for 2 h. The reaction mixture was diluted with methylene chloride (200 mL) and the organic phase was washed with water (2×75 mL) and brine (75 mL), dried over MgSO4, and concentrated in vacuo to give 7.16 g (96%) of the title compound as a yellow oil.
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3.78 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
96%

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